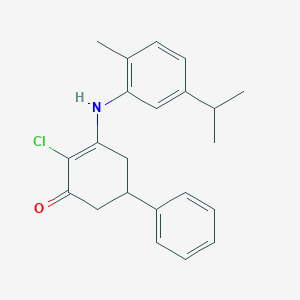
2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a cyclohexenone with various substituents. Cyclohexenone is a six-membered cyclic molecule with a ketone functional group. This particular molecule has a chlorine atom, an amino group attached to a methyl and isopropyl-substituted phenyl group, and another phenyl group attached to different positions on the cyclohexenone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the cyclohexenone ring. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains a cyclohexenone ring, which is not flat due to the presence of sp3 hybridized carbons. The phenyl rings and the isopropyl group are likely to add significant bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The ketone could undergo reactions typical of carbonyl groups, and the aromatic rings could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the ketone and the amino group could impact its solubility, and the bulky phenyl and isopropyl groups could influence its physical state (solid, liquid, gas) at room temperature .Aplicaciones Científicas De Investigación
Free Radical Bromination Reactions
- The resulting brominated product can be further functionalized or used as a precursor in other synthetic pathways .
Catalytic Protodeboronation
- Researchers have explored catalytic protodeboronation of pinacol boronic esters, leading to diverse products with potential applications in drug discovery and materials science .
Resonance-Stabilized Carbocations
- This resonance effect makes the benzylic position more reactive than other alkyl positions, favoring substitution reactions at this site .
Hydromethylation and Total Synthesis
- These reactions have been applied to natural product synthesis, including the formal total synthesis of specific alkaloids .
Electrophilic Aromatic Substitution
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3-(2-methyl-5-propan-2-ylanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO/c1-14(2)17-10-9-15(3)19(11-17)24-20-12-18(13-21(25)22(20)23)16-7-5-4-6-8-16/h4-11,14,18,24H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNXKRWAEIBZLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC2=C(C(=O)CC(C2)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)
![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)
![3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B2406171.png)

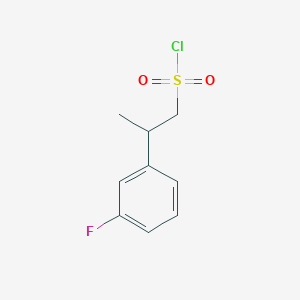
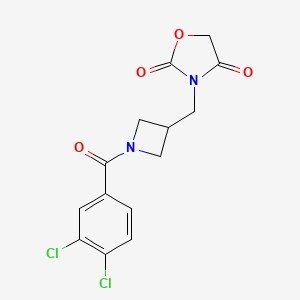
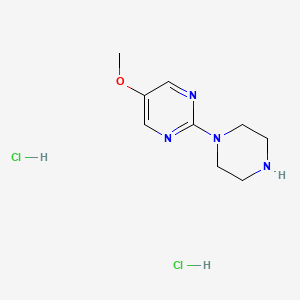
![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)
![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)
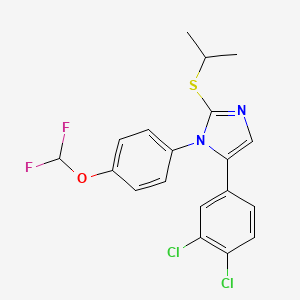
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)
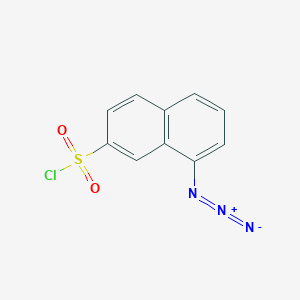
![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)